3'-Aminoacetophenone oxime

概要

説明

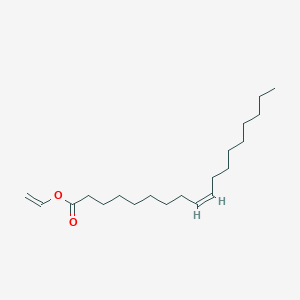

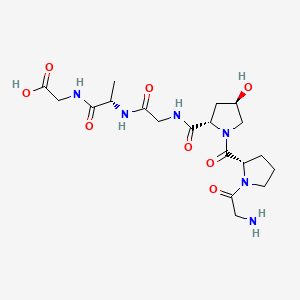

3’-Aminoacetophenone oxime is an aromatic ketone . It is a derivative of 3’-Aminoacetophenone, which is also known as 3-Acetylaniline .

Synthesis Analysis

The synthesis of 3’-Aminoacetophenone oxime involves the intramolecular cyclocondensation of the intermediate N-acyl-2-aminoaryl ketone oximes . The oxime derived from 2-aminoacetophenone, for example, has previously been reacted with a series of aryl aldehydes in the presence of p-toluene sulfonic acid as a catalyst in ethanol at room temperature for 5–15 minutes to afford the corresponding 1,2-dihydroquinazoline 3-oxides .

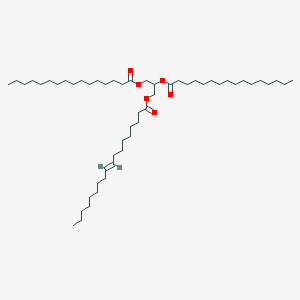

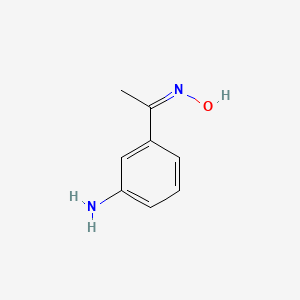

Molecular Structure Analysis

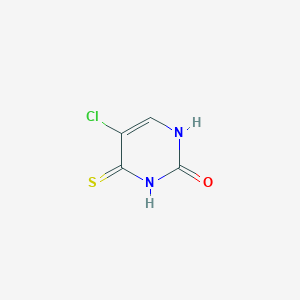

The molecular formula of 3’-Aminoacetophenone oxime is C8H10N2O . The InChI code is 1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-6H,9H2,1H3 .

Chemical Reactions Analysis

Quinazoline 3-oxides, which can be synthesized from 3’-Aminoacetophenone oxime, have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .

Physical And Chemical Properties Analysis

3’-Aminoacetophenone oxime is a solid at room temperature . Its molecular weight is 150.18 g/mol .

科学的研究の応用

Synthesis of Bridged Terphthaloyl Oxime Esters 3'-Aminoacetophenone oxime is utilized in the synthesis of acetophenone oximes and corresponding bridged terphthaloyl oxime esters. These compounds are synthesized using refluxing techniques with hydroxylamine hydrochloride and confirmed via spectroscopic techniques like IR, NMR, and mass spectrometry. The esterification process with terphthaloyl chloride forms solid materials in moderate yields, which are significant in organic synthesis and chemical studies (Bawa & Friwan, 2019).

Potential in Anticancer Agent Synthesis this compound plays a role in developing new anticancer agents. It is involved in the synthesis of compounds showing potent cytotoxicity against cultured cells and significant anticancer activity in lymphocytic leukemia models in mice. These biological activities are due to the accumulation of cells at mitosis (Temple et al., 1982).

Study of Aging Off-Flavor in Wine Research has indicated that 3'-Aminoacetophenone is a key compound in studying the 'aging off-flavor' in wines. It forms due to oxidative degradation of phytohormones, influenced by factors like superoxide radicals, and can be analyzed in grape musts and wines (Hoenicke et al., 2002).

Chemical Analysis and Detection Techniques The oxime derivatives of 3'-Aminoacetophenone are synthesized for applications in chemical analysis, like the spectrophotometric determination of iron(III). These derivatives form stable chelates with iron(III), facilitating its detection and quantification in various samples (Ando & Ueno, 1966).

Application in Supramolecular Chemistry In supramolecular chemistry, derivatives of this compound are used to form low-dimensional silver(I) architectures. These studies test the reliability of oxime-oxime hydrogen-bond interaction, crucial for designing and synthesizing new molecular structures (Aakery et al., 2002).

Environmental Applications Functionalized this compound derivatives, like hydrothermal carbon spheres, are researched for environmental applications such as the adsorptive removal of uranyl ions from aqueous solutions. These derivatives show excellent adsorption capacity and selectivity, highlighting their potential in environmental remediation and water purification (Zheng et al., 2017).

Applications in Organic Synthesis and Medicinal Chemistry this compound is significant in synthesizing various organic compounds and potential medicinal agents. For instance, its role in the synthesis of 3-hydroxy-2-oxindoles and isatins is notable, contributing to the development of novel compounds with potential pharmacological properties (Liao et al., 2018; Qian et al., 2017).

作用機序

Target of Action

It is known that 3’-aminoacetophenone, a related compound, has been used as a reagent in the synthesis of various heterocyclic compounds .

Mode of Action

It is known that 3’-aminoacetophenone acts as a bifunctional coupling reagent during the synthesis of pyrimidines

Biochemical Pathways

A study on the structure and dynamics of 3’-aminoacetophenone, a related compound, suggests that it may be involved in complex molecular conformational changes .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is typically stored in a dark place under an inert atmosphere . These characteristics may influence its bioavailability and pharmacokinetic profile.

Result of Action

It is known that 3’-aminoacetophenone, a related compound, has been used in the synthesis of various heterocyclic compounds . This suggests that 3’-Aminoacetophenone oxime may also have a role in the synthesis of complex organic compounds.

Action Environment

It is known that the compound is typically stored in a dark place under an inert atmosphere . These conditions may be necessary to maintain the compound’s stability and efficacy.

Safety and Hazards

将来の方向性

The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This suggests that 3’-Aminoacetophenone oxime, as a precursor to these compounds, could have significant potential in future research and applications.

特性

IUPAC Name |

(NZ)-N-[1-(3-aminophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVHZPGARRZDCY-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418291 | |

| Record name | N-[(1Z)-1-(3-Aminophenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6011-18-3 | |

| Record name | Ethanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(1Z)-1-(3-Aminophenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。